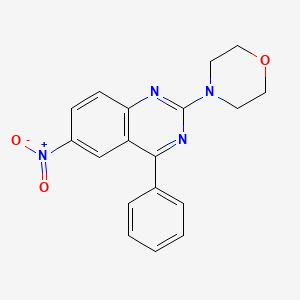
2-(4-morpholinyl)-6-nitro-4-phenylquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-morpholinyl)-6-nitro-4-phenylquinazoline (also known as PD153035) is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential in cancer therapy due to its ability to inhibit the growth and proliferation of cancer cells.
Wirkmechanismus
PD153035 works by selectively binding to the ATP-binding site of the EGFR tyrosine kinase, preventing the activation of downstream signaling pathways involved in cell growth and proliferation. This inhibition of EGFR signaling ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
PD153035 has been shown to have a number of biochemical and physiological effects on cancer cells. It has been demonstrated to inhibit the phosphorylation of EGFR and downstream signaling molecules such as AKT and ERK, leading to a decrease in cell proliferation and an increase in apoptosis. Additionally, PD153035 has been shown to inhibit the migration and invasion of cancer cells, suggesting a potential role in preventing metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
PD153035 has several advantages for use in lab experiments. It is highly specific for EGFR and has minimal off-target effects, making it a valuable tool for studying EGFR signaling pathways. However, PD153035 has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research involving PD153035. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of PD153035. Additionally, there is ongoing research into the combination of PD153035 with other cancer therapies to enhance its efficacy. Finally, there is a growing interest in the use of PD153035 as a diagnostic tool for the detection of EGFR mutations in cancer patients.
Synthesemethoden
PD153035 can be synthesized through a multi-step process involving the reaction of 2-nitroaniline with ethyl acetoacetate to form 2-nitro-4-phenylquinoline. This compound is then reacted with morpholine to form 2-(4-morpholinyl)-4-phenylquinazoline, which is subsequently nitrosated to form PD153035.
Wissenschaftliche Forschungsanwendungen
PD153035 has been widely used in scientific research to study the role of EGFR in cancer development and progression. It has been demonstrated to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells.
Eigenschaften
IUPAC Name |
4-(6-nitro-4-phenylquinazolin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c23-22(24)14-6-7-16-15(12-14)17(13-4-2-1-3-5-13)20-18(19-16)21-8-10-25-11-9-21/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGKENRHVXBDIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Morpholinyl)-6-nitro-4-phenylquinazoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

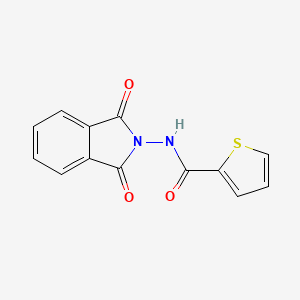
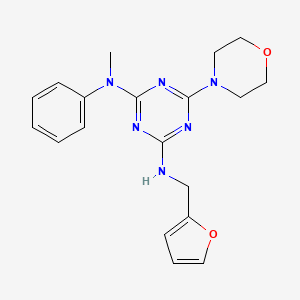
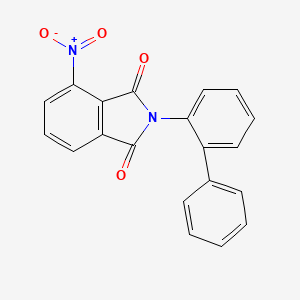
![N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5782785.png)
![2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5782792.png)

![4-[2-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)carbonohydrazonoyl]phenyl nicotinate](/img/structure/B5782799.png)

![2-ethoxy-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5782806.png)

![N-[3-(isobutyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5782820.png)
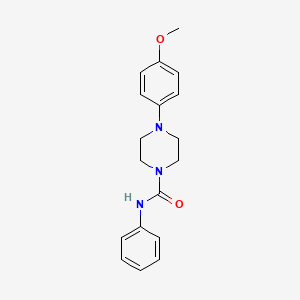
![2-(4-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5782833.png)
